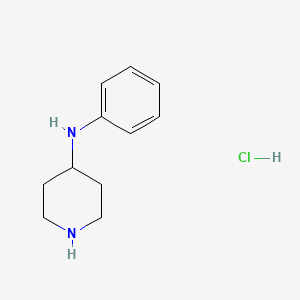

N-phenylpiperidin-4-amine hydrochloride

Descripción general

Descripción

N-phenylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H16N2 • 2HClThis compound is primarily used as an analytical reference standard in scientific research and has applications in various fields, including organic synthesis and neurochemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylpiperidin-4-amine hydrochloride typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with phenylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid in ethanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-phenylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylpiperidines and heterocyclic compounds, which have applications in medicinal chemistry and drug development .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Drug Development

- Precursor for Pharmaceuticals : N-phenylpiperidin-4-amine hydrochloride serves as a key precursor in the synthesis of various pharmaceutical compounds, especially analgesics and antipsychotic medications. Its structural properties allow for modifications that enhance therapeutic efficacy.

- Analytical Reference Standard : It is often used as an analytical reference standard in pharmacological studies to ensure the accuracy and reliability of experimental results.

-

Organic Synthesis

- Building Block for Complex Molecules : The compound is utilized in organic synthesis as a building block for creating complex organic molecules. Its versatility allows chemists to develop new compounds with desired biological activities.

- Neurochemical Studies

Case Study 1: Antitumor Effects

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of A431 vulvar epidermal carcinoma cells. This effect is linked to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics to combat resistant bacterial strains.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Drug Development | Precursor for analgesics and antipsychotics; analytical reference standard |

| Organic Synthesis | Building block for complex organic molecules |

| Neurochemical Studies | Investigating neurotransmitter systems and receptor interactions |

Table 2: Case Study Findings

| Case Study | Findings |

|---|---|

| Antitumor Effects | Inhibits A431 cell proliferation; induces apoptosis via caspase activation |

| Antimicrobial Activity | Effective against Gram-positive bacteria; potential for new antibiotic development |

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies indicate that this compound has favorable absorption characteristics. However, comprehensive toxicological evaluations are necessary to fully understand its safety profile. Preliminary findings suggest minimal toxicity at therapeutic doses, warranting further investigation into its long-term effects and safety margins .

Mecanismo De Acción

The mechanism of action of N-phenylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been studied for its potential effects on opioid receptors, which are involved in pain modulation and analgesia .

Comparación Con Compuestos Similares

Similar Compounds

4-Phenylpiperidine: This compound shares a similar piperidine structure but lacks the phenylamine group.

4-Hydroxy-4-phenylpiperidine: It has a hydroxyl group instead of an amine group.

4-Cyano-4-phenylpiperidine hydrochloride: This compound contains a cyano group in place of the amine group.

Uniqueness

N-phenylpiperidin-4-amine hydrochloride is unique due to its specific amine group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals .

Actividad Biológica

N-Phenylpiperidin-4-amine hydrochloride, also known as 4-anilinopiperidine, is a compound of interest in pharmacology due to its structural similarities to various opioid analgesics, particularly those in the fentanyl series. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a chemical structure that features a piperidine ring substituted with a phenyl group at the nitrogen atom. This configuration is critical for its interaction with opioid receptors.

| Property | Details |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 215.72 g/mol |

| CAS Number | 99918-43-1 |

The primary mechanism of action for this compound involves its interaction with opioid receptors, specifically the delta (δ) and mu (μ) receptors. Studies indicate that this compound exhibits high selectivity towards the δ-opioid receptor, which is associated with analgesic effects and modulation of mood without the significant side effects typically associated with μ-receptor agonists.

Selectivity and Potency

Research has demonstrated that this compound has an IC50 value of approximately 0.87 nM for δ-opioid receptors, indicating potent activity. Its selectivity ratios compared to μ and κ receptors are notably high, suggesting minimal off-target effects:

| Receptor Type | IC50 (nM) | Selectivity Ratio (μ/δ) | Selectivity Ratio (κ/δ) |

|---|---|---|---|

| δ | 0.87 | 4370 | 8590 |

| μ | 3.8 | - | - |

| κ | 7.5 | - | - |

Biological Activity and Pharmacological Effects

This compound has been investigated for its potential applications in pain management due to its agonistic activity at δ-opioid receptors. The following effects have been noted in various studies:

- Analgesic Effects : The compound has shown promising analgesic properties in preclinical models, comparable to traditional opioids but with reduced risk of addiction.

- Mood Regulation : Given its action on δ-opioid receptors, there is potential for this compound to influence mood and anxiety levels positively.

- Reduced Side Effects : Due to its selective binding profile, it may lead to fewer side effects such as respiratory depression commonly seen with non-selective opioids.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Pain Models : In a study involving rat models, administration of this compound resulted in significant pain relief comparable to morphine but with a lower incidence of side effects such as sedation and respiratory depression.

- Comparative Analysis with Fentanyl Derivatives : Research comparing this compound with fentanyl derivatives indicated that while both exhibit high potency, this compound's selectivity for δ receptors may offer a safer profile for chronic pain management.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound suggest favorable absorption characteristics and metabolic stability, making it a candidate for oral formulations.

Propiedades

IUPAC Name |

N-phenylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEQTUIXZSWQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.